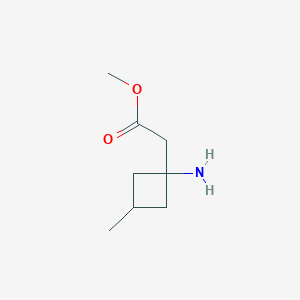

Methyl 2-(1-amino-3-methylcyclobutyl)acetate

Description

Chemical Identification & Structural Characterization

Systematic Nomenclature & Molecular Descriptors

The compound is formally named methyl 2-(1-amino-3-methylcyclobutyl)acetate under IUPAC nomenclature rules. This designation reflects its cyclobutane backbone substituted at the 1-position with an amino group (-NH₂) and at the 3-position with a methyl group (-CH₃), while the acetic acid moiety is esterified with a methyl group. Its molecular formula, C₈H₁₅NO₂ , corresponds to a molecular weight of 157.21 g/mol .

Key molecular descriptors include:

- InChI Code :

1S/C8H15NO2/c1-6-3-8(9,4-6)5-7(10)11-2/h6H,3-5,9H2,1-2H3 - InChIKey :

LJCMSFQBUMPOIV-UHFFFAOYSA-N - SMILES :

COC(=O)CC1(C)(NC)CC(C1)C

The cyclobutane ring introduces significant angle strain, with bond angles constrained to approximately 90°, while the amino and ester groups contribute to polar interactions and hydrogen-bonding potential.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

While experimental NMR data for this specific compound is not publicly available, predictions can be made based on analogous cyclobutane derivatives:

- ¹H NMR : The methyl group on the cyclobutane (δ 1.2–1.5 ppm) and the ester methyl (δ 3.6–3.8 ppm) would appear as singlets. The amino protons (δ 1.8–2.2 ppm) may exhibit broad peaks due to hydrogen bonding.

- ¹³C NMR : The carbonyl carbon of the ester (δ 170–175 ppm) and the quaternary cyclobutane carbons (δ 35–45 ppm) would dominate the spectrum.

Infrared (IR) Spectroscopy

Critical absorption bands include:

- N-H Stretch : 3300–3500 cm⁻¹ (amine primary)

- C=O Stretch : 1740–1760 cm⁻¹ (ester carbonyl)

- C-O-C Asymmetric Stretch : 1200–1250 cm⁻¹ (ester linkage)

Mass Spectrometry (MS)

The molecular ion peak at m/z 157 would fragment via:

Crystallographic Analysis & Conformational Studies

Although no single-crystal X-ray data exists for this compound, studies on related cyclobutane systems reveal insights:

- Cyclobutane rings often adopt a puckered conformation to alleviate angle strain, with dihedral angles of 20–35°.

- The amino and ester groups likely participate in intramolecular hydrogen bonds , stabilizing specific conformers. For example, in 1-azaniumylcyclobutane-1-carboxylate, hydrogen bonding between NH₃⁺ and carboxylate groups induces a layered crystal structure.

- Substituent positions influence ring puckering: A 3-methyl group may enforce a twist-boat conformation , while the 1-amino group could anchor hydrogen-bonding networks.

Comparative Structural Analysis with Cyclobutane Analogues

The geminal dimethyl groups in reduce ring strain via Thorpe-Ingold effects , whereas the aminomethyl group in enhances solubility but weakens hydrogen-bonding capacity. The title compound’s 3-methyl group may sterically hinder interactions with biological targets compared to bulkier analogues.

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

methyl 2-(1-amino-3-methylcyclobutyl)acetate |

InChI |

InChI=1S/C8H15NO2/c1-6-3-8(9,4-6)5-7(10)11-2/h6H,3-5,9H2,1-2H3 |

InChI Key |

LJCMSFQBUMPOIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C1)(CC(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Formal [2+2] Cycloaddition Approach to Cyclobutane Core

One efficient strategy involves a formal [2+2] cycloaddition (Michael–Dieckmann-type reaction) between methyl 2-acetamidoacrylate and ketene diethyl acetal to form the cyclobutane core with an amino substituent precursor. This approach allows for stereocontrolled synthesis of 2-substituted cyclobutane amino acids, including 1-amino-3-methylcyclobutane derivatives.

- The cycloaddition yields a cyclobutane intermediate bearing protected amino groups (e.g., acetamido).

- Subsequent stereocontrolled functional group interconversions, including hydrogenation and hydrolysis, lead to the free amino acid or ester derivatives.

- Acid hydrolysis followed by methylation with diazomethane affords methyl esters such as this compound.

Hydrogenation and Functional Group Transformations

- Hydrogenation of exocyclic double bonds on cyclobutane intermediates is a key step for stereoselective formation of methyl-substituted cyclobutyl amino acids.

- Both homogeneous (e.g., using (Ph3P)3RhCl) and heterogeneous (e.g., Pd/C catalyst) hydrogenations have been explored, with heterogeneous catalytic hydrogenation in solvents like methanol or ethyl acetate providing excellent yields (~95-98%).

- Subsequent acid hydrolysis under reflux (e.g., 3 N HCl) liberates the amino acid hydrochloride salt.

- Methyl ester formation is achieved via diazomethane methylation in ethereal solution at room temperature.

Carbamate Protection and Deprotection Strategies

- Protection of the amino group during synthesis is often achieved using tert-butyloxycarbonyl (BOC) groups.

- BOC-protected intermediates allow for selective transformations on the cyclobutane ring and ester moiety.

- Deprotection under acidic conditions (e.g., 4 M HCl in 1,4-dioxane) yields the free amine as hydrochloride salts, which can be further processed into the target compound.

Alternative Synthetic Routes via Isocyanate and Azide Intermediates

- Cyclobutane amino acid derivatives have also been prepared via nucleophilic ring-opening reactions involving ethyl isocyanoacetate and subsequent transformations.

- Conversion of cyclobutane dicarboxylic acid monoesters to acyl azides and thermal Curtius rearrangement to isocyanates enables access to amino acid derivatives with cyclobutane rings.

- These methods provide alternative pathways to functionalized cyclobutane amino acids, potentially adaptable to this compound synthesis.

Comparative Data Table of Key Preparation Steps

Summary of Research Results

- The formal [2+2] cycloaddition approach provides an efficient and stereocontrolled route to the cyclobutane core bearing amino and methyl substituents.

- Hydrogenation conditions critically affect the stereoselectivity and yield of the methyl-substituted cyclobutane amino acid.

- Protection/deprotection strategies using BOC groups facilitate selective functional group transformations without racemization or side reactions.

- Alternative methods involving isocyanate intermediates and ring-opening reactions offer complementary synthetic routes but are less commonly applied for this specific compound.

- Overall yields for the key steps range from moderate to excellent (64–98%), demonstrating the practicality of these methods for preparative synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-amino-3-methylcyclobutyl)acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides or other substituted products.

Scientific Research Applications

Methyl 2-(1-amino-3-methylcyclobutyl)acetate is an organic compound with the molecular formula . It is a cyclobutane derivative with an amino group and a methyl ester functional group, primarily used in research and development within organic and medicinal chemistry fields.

Scientific Research Applications

This compound is utilized in various scientific research applications:

- Chemistry: It serves as a building block for synthesizing more complex molecules.

- Biology: It is used in studying enzyme interactions and metabolic pathways.

- Medicine: It acts as a precursor in developing pharmaceutical compounds.

- Industry: It is used in producing specialty chemicals and materials.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate and hydrogen peroxide.

- Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives using reagents like acyl chlorides or anhydrides for acylation reactions.

Mechanism of Action

The mechanism of action of Methyl 2-(1-amino-3-methylcyclobutyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and produce therapeutic effects.

Comparison with Similar Compounds

Research Findings and Implications

Stability and Reactivity

- The cyclobutane ring’s strain may increase susceptibility to ring-opening reactions compared to the stable imidazole or benzene rings in analogs. This reactivity could be harnessed in photoaffinity labeling or prodrug activation.

- The methyl ester’s slower hydrolysis rate compared to ethyl/allyl esters (Table 1) suggests prolonged stability under physiological conditions, a critical factor in drug delivery systems.

Biological Activity

Methyl 2-(1-amino-3-methylcyclobutyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

Chemical Properties:

- Molecular Formula : C8H15NO2

- Molecular Weight : 157.21 g/mol

- IUPAC Name : this compound

The compound can be synthesized through various methods involving cyclobutane derivatives. A common approach includes the reaction of cyclobutane derivatives with acetic acid derivatives, leading to the formation of the ester linkage characteristic of this compound.

Biological Activity

This compound has been studied for its interactions with biological targets, particularly in the context of cancer therapy and neuropharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may function as a modulator of certain signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

-

Antitumor Activity :

- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant growth inhibition in lymphoma and leukemia models, suggesting its potential as an anticancer agent .

- The compound's mechanism involves the induction of apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells, indicating effective engagement of apoptotic pathways .

- Neuroprotective Effects :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(1-amino-3-methylcyclobutyl)acetate?

- Methodological Answer : The compound can be synthesized via cyclopropanation of precursor esters followed by functional group modifications. For example, methyl esters with cyclobutyl motifs are often prepared using nucleophilic substitution or condensation reactions. Evidence from structurally similar compounds (e.g., methyl 2-amino-2-[1-(1H-indol-3-yl)cyclopropyl]acetate) suggests that coupling cyclobutyl amines with activated acetates under mild basic conditions (e.g., K₂CO₃ in DMF) achieves high yields . Commercial availability of starting materials (e.g., cyclobutyl amines) simplifies scalability .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are critical for confirming the cyclobutyl ring and ester/amino group connectivity. For example, cyclobutyl protons typically appear as multiplet signals between δ 1.5–3.0 ppm, while methyl ester groups resonate near δ 3.6–3.8 ppm .

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL software) resolves steric strain in the cyclobutyl ring and confirms absolute configuration. A recent study on a related cyclobutyl ester reported bond angles of 88–92° within the strained ring .

- FTIR : Stretching frequencies for ester carbonyl (≈1740 cm⁻¹) and primary amine (≈3350 cm⁻¹) groups validate functional groups .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic structure analysis of this compound?

- Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) with exact-exchange corrections improve accuracy for strained systems. Basis sets like 4-31 G split valence orbitals into inner (4 Gaussians) and outer (1 Gaussian) components, balancing computational cost and precision . Key steps:

Geometry optimization using B3LYP/6-31G(d).

Frequency calculations to confirm minima (no imaginary frequencies).

Natural Bond Orbital (NBO) analysis to quantify steric interactions in the cyclobutyl ring.

- Example : A DFT study on 3-oxocyclopentyl acetate revealed 8.5 kcal/mol strain energy, comparable to cyclobutyl systems .

Q. How can contradictions between experimental and computational data on molecular geometry be resolved?

- Methodological Answer : Discrepancies often arise from basis set limitations or solvent effects. Strategies include:

- Basis Set Enhancement : Upgrade from 4-31 G to cc-pVTZ for better electron correlation .

- Implicit Solvent Models : Use SMD or COSMO to simulate solvent polarity’s impact on conformation.

- Benchmarking : Compare computed bond angles with X-ray data (e.g., cyclobutyl C-C-C angles: 88° experimental vs. 85° DFT) and adjust functionals accordingly .

Q. What strategies improve enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to install the amino group stereoselectively.

- Kinetic Resolution : Enzymatic esterification (e.g., Candida antarctica lipase) selectively acylates one enantiomer.

- Crystallization-Induced Diastereomer Transformation : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.